molecular formula C17H16N2O4S B5878758 methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5878758
M. Wt: 344.4 g/mol
InChI Key: KPZREPUEWNZSHW-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is complex and varies depending on its application. In medicine, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. In addition, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the growth of blood vessels, which is essential for tumor growth.
In agriculture, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate acts as a herbicide by inhibiting the activity of enzymes involved in the synthesis of plant cell walls, leading to the death of the plant. Furthermore, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects depending on its application. In medicine, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-inflammatory activity, which can be beneficial in the treatment of inflammatory diseases.
In agriculture, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the growth of weeds and interfere with their nutrient uptake, leading to their death. Furthermore, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have toxic effects on insects, leading to their death.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high potency and specificity. However, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has some limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate. In medicine, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate could be further studied for its potential use in combination therapy with other anticancer drugs. In addition, the development of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate analogs with improved efficacy and reduced toxicity could be explored.
In agriculture, the development of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate-based herbicides and insecticides with improved selectivity and reduced environmental impact could be investigated. Furthermore, the use of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in combination with other pesticides could be explored to enhance their effectiveness.
In environmental science, the use of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate for the removal of heavy metals from contaminated water could be further studied, including the development of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate-based water treatment systems. Furthermore, the use of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate for the removal of other pollutants from water could be explored.
Conclusion:
In conclusion, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential antitumor, antibacterial, herbicidal, insecticidal, and chelating activities. The mechanism of action of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is complex and varies depending on its application. methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its complex synthesis method and potential toxicity. There are several future directions for the study of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, including the development of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate analogs with improved efficacy and reduced toxicity, the use of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in combination with other anticancer drugs and pesticides, and the development of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate-based water treatment systems.

Synthesis Methods

Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-methoxybenzoic acid, thionyl chloride, and methylamine. The synthesis method of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is complex and requires expertise in organic chemistry to achieve high yields and purity.

Scientific Research Applications

Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various areas of scientific research. In medicine, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to have antibacterial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In agriculture, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Furthermore, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have insecticidal activity against various insect pests, including mosquitoes and fruit flies.
In environmental science, methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its ability to remove heavy metals from contaminated water. methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to be an effective chelating agent, which can bind to heavy metals and remove them from water.

properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-12-9-7-11(8-10-12)15(20)19-17(24)18-14-6-4-3-5-13(14)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZREPUEWNZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate

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